2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one is a complex organic compound primarily studied for its potential pharmaceutical applications. This compound features a unique structure that combines elements of pyrazole and pyrimidine, which are significant in medicinal chemistry due to their biological activities. The presence of the furan ring further enhances its chemical properties, making it a candidate for various therapeutic roles.
The compound has been referenced in multiple patents and scientific literature, highlighting its relevance in drug development, particularly as a potential inhibitor of certain enzymes or receptors involved in various diseases. For instance, it has been associated with the inhibition of phosphodiesterase enzymes, which play critical roles in cellular signaling pathways .
This compound can be classified under heterocyclic compounds due to the presence of nitrogen-containing rings (pyrazole and pyrimidine). It is also categorized as a potential bioactive molecule, given its structural motifs that are known to interact with biological targets.
The synthesis of 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one typically involves several steps:
The synthesis may employ techniques such as refluxing in solvents like ethanol or dimethyl sulfoxide, using catalysts to facilitate reactions, and purification steps involving crystallization or chromatography to isolate the final product .
The molecular formula is , and it has a molecular weight of approximately 230.27 g/mol. The compound exhibits specific spectral data that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.
The compound can participate in various chemical reactions typical of heterocycles:
Reactions are typically conducted under controlled conditions to optimize yields and minimize side products. Analytical techniques such as thin-layer chromatography are employed to monitor reaction progress.
The mechanism of action for 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one is primarily linked to its role as an enzyme inhibitor. It interacts with specific target proteins involved in signaling pathways, particularly those related to phosphodiesterase activity.
Studies have shown that this compound can modulate cyclic nucleotide levels within cells, leading to enhanced signaling pathways that may be beneficial in treating conditions like neurodegenerative diseases or cognitive impairments .
The compound is typically a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide and ethanol. Its melting point is not well-documented but can be estimated based on similar compounds.
It exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests that it can form complexes with metal ions, which may enhance its biological activity .
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one has potential applications in:
The target compound is strategically dissected into two key precursors: (1) 5-amino-3-(furan-2-yl)-1H-pyrazole and (2) 6-ethyl-2-methylthio-4(3H)-pyrimidinone. The pyrazole ring originates from furan-2-carbaldehyde, which undergoes Claisen condensation with ethyl acetoacetate to form a furan-containing chalcone. Subsequent cyclization with hydrazine hydrate yields 5-amino-3-(furan-2-yl)pyrazole—a fragment confirmed via spectral matching with commercial references (N1c2ccco2) [4]. The pyrimidinone fragment is derived from ethyl acetoacetate and guanidine carbonate under basic conditions, followed by selective C6-ethylation and thiofunctionalization. The final coupling employs a nucleophilic aromatic substitution (SNAr) where the pyrazole amino group displaces the methylthio leaving group. This disconnection minimizes protective group usage and leverages commercially available building blocks [2].
The pyrazolylpyrimidinone core was identified through a HTS campaign screening 10,240 compounds against AC1-mediated Ca²⁺/calmodulin-stimulated cAMP production in HEK-AC1 cells. Initial hits with ≥90% inhibition at 10 μM were filtered for PAINS substructures, yielding 280 validated candidates. Dose-response profiling revealed compound 1 (5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) as a lead with AC1 IC₅₀ = 2.8 μM and >10-fold selectivity over AC8. Scaffold hopping prioritized pyrimidin-4(3H)-one over dihydropyrazoles due to superior metabolic stability and solubility (cLogP reduction from 4.2 to 2.1) [1].
Table 1: HTS Hit Validation Data
Hit Compound | AC1 IC₅₀ (μM) | AC8 Inhibition (%) | cLogP |
---|---|---|---|
Pyrazolylpyrimidinone (Lead) | 0.25 | <20% at 10 μM | 2.1 |
ST034307 (Reference) | 2.3 | <10% at 10 μM | 3.8 |
Oxadiazole AC10065 | 1.4 | 25% at 10 μM | 4.0 |
Key amination steps were optimized using microwave irradiation to enhance efficiency. The cyclocondensation of ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate with hydrazine hydrate (80°C, 20 min) under microwaves achieved 95% conversion versus 60% in conventional reflux (6 h). Similarly, Buchwald-Hartwig amination of 2-chloro-6-ethylpyrimidin-4(3H)-one with 5-amino-3-(furan-2-yl)pyrazole employed Pd₂(dba)₃/Xantphos (2 mol%) and Cs₂CO₃ in dioxane, yielding 89% product in 30 min at 120°C. This method eliminated regioisomeric impurities observed under thermal conditions [7] [2].
The furan C5 position was modified to modulate AC1 binding affinity:
Solvent-free mechanochemistry improved yields and reduced waste:
Table 2: Solvent-Free Optimization Outcomes
Reaction Step | Conventional Yield (%) | Solvent-Free Yield (%) | E-Factor Reduction |
---|---|---|---|
Pyrazole-thiazole formation | 78 (EtOH reflux) | 92 (Ball milling) | 64% |
Pyrazolylpyrimidinone coupling | 75 (DMF, 12 h) | 94 (PEG-400, 2 h) | 75% |
Furan C-H arylation | 65 (DMF/CuI) | 82 (Solvent-free Cu catalysis) | 52% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1